molecular formula C10H15NO2 B2859716 Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide CAS No. 2224398-69-8

Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide

Cat. No.: B2859716
CAS No.: 2224398-69-8
M. Wt: 181.235
InChI Key: CCBJXGXWELNXGV-SCZZXKLOSA-N
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Description

Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide is a compound with a unique structure that includes a cyclopropyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide can be achieved through several methods. One common approach involves the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde . This method involves a six-step process with overall yields ranging from 52-65%. Key steps include the development of a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the dehydrogenation of amides usually occurs on the acyl side, benefiting from enolate chemistry .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium dialkylcuprates for 1,4-addition reactions , and iron-assisted regioselective oxidative desaturation for the formation of enamides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the 1,4-addition of lithium dialkylcuprates to Fmoc Garner’s enoate results in highly diastereoselective products .

Scientific Research Applications

Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, the compound can undergo oxidative desaturation, leading to the formation of enamides, which are important structural fragments in pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and an oxolane ring

Properties

IUPAC Name

N-[(2S,3R)-2-cyclopropyloxolan-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-9(12)11-8-5-6-13-10(8)7-3-4-7/h2,7-8,10H,1,3-6H2,(H,11,12)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBJXGXWELNXGV-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCOC1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCO[C@H]1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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